![molecular formula C10H8O2S2 B1454647 5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid CAS No. 1342606-57-8](/img/structure/B1454647.png)
5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid
Overview
Description
5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1342606-57-8 . It has a molecular weight of 224.3 . The IUPAC name for this compound is 3’-methyl-[2,2’-bithiophene]-5-carboxylic acid .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid consists of a bithiophene (two thiophene rings connected) with a carboxylic acid group at the 5-position and a methyl group at the 3’-position .Chemical Reactions Analysis
Thiophene derivatives, including 5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid, can undergo a variety of chemical reactions. For instance, thiophene-2-carboxylic acid can undergo double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical And Chemical Properties Analysis
5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid is a powder that is stored at room temperature .Scientific Research Applications
Organic Semiconductors
5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid: is a valuable compound in the field of organic semiconductors. Due to its thiophene core, it can be used to develop organic field-effect transistors (OFETs) which are crucial for creating flexible electronic devices . The compound’s ability to conduct electricity while maintaining flexibility makes it an ideal candidate for wearable electronics and foldable displays.
Corrosion Inhibition
This compound has shown potential as a corrosion inhibitor, particularly in protecting metals from corrosive environments . Its application can be particularly beneficial in industries where metal components are exposed to harsh conditions, leading to extended lifespans of machinery and reduced maintenance costs.
Pharmaceutical Research
Thiophene derivatives, including 5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid , have been studied for their pharmacological properties. They exhibit a range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties . This makes them a point of interest for the development of new medications.
Organic Light-Emitting Diodes (OLEDs)
The electronic properties of thiophene-based compounds make them suitable for use in OLEDs . These diodes are used in screen displays and lighting. The compound’s ability to emit light when an electric current is applied is essential for developing more efficient and longer-lasting OLEDs.
Material Science
In material science, 5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid can be utilized to create functional materials with specific properties, such as enhanced strength or thermal stability . Its molecular structure allows for the creation of novel materials with tailored characteristics for various applications.
Biosensors
Due to its structural and electronic properties, this compound is a promising candidate for the development of biosensors . These devices can detect biological information and convert it into an electrical signal, which is crucial for medical diagnostics and environmental monitoring.
Photosensitive Peptide Synthesis
The compound’s structure can be modified to incorporate photosensitive elements, making it useful in the synthesis of peptides that can be controlled by light . This has applications in the field of photopharmacology, where drugs are activated by light, allowing for targeted therapy with reduced side effects.
Dental Anesthetics
Thiophene derivatives are known to be used in dental anesthetics as voltage-gated sodium channel blockers. While 5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid itself may not be used directly, its structural analogs contribute to the development of safer and more effective dental anesthetics .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-(3-methylthiophen-2-yl)thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S2/c1-6-4-5-13-9(6)7-2-3-8(14-7)10(11)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLMHLGYHRKAIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=CC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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